Reduced Lipophilicity (LogP) Compared to 2-Benzylpyrazine
The target compound 2-(pyridin-3-ylmethyl)pyrazine exhibits a lower lipophilicity (LogP = 1.46) compared to its carbon analog 2-benzylpyrazine (XLogP3 = 1.8), demonstrating the impact of substituting a phenyl ring with a pyridine [1]. A lower LogP is generally associated with improved aqueous solubility and a reduced risk of off-target binding, which are critical parameters in early-stage drug discovery [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 |
| Comparator Or Baseline | 2-Benzylpyrazine, XLogP3 = 1.8 |
| Quantified Difference | Target compound is 0.34 log units less lipophilic. |
| Conditions | Calculated values from Chemscene (LogP) and PubChem (XLogP3). |
Why This Matters
The reduced lipophilicity of 2-(pyridin-3-ylmethyl)pyrazine makes it a more suitable fragment for lead optimization, where controlling LogP is essential for achieving drug-like properties and avoiding promiscuous binding.
- [1] PubChem. (2025). Compound Summary: 2-Benzylpyrazine, CID 520370. View Source
